Benzoyl-fvr-pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

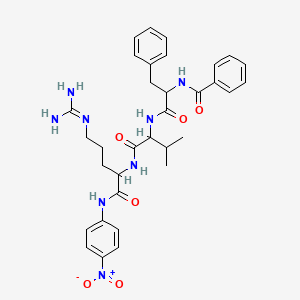

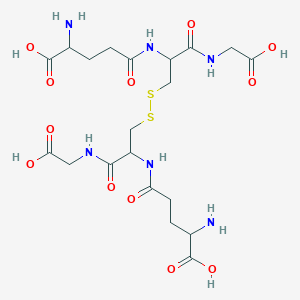

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-fvr-pna involves the preparation of protected monomers, which is preferably carried out in solution . The elongation of the peptide chain is performed on a solid support, and the choice of amino and base protecting groups is crucial for successful synthesis . The compound is synthesized by coupling the amino acids phenylalanine (Phe), valine (Val), and arginine (Arg) with a benzoyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus .

Industrial Production Methods: These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-fvr-pna undergoes various chemical reactions, including hydrolysis, which is catalyzed by proteases . The hydrolysis of the peptide bond between the arginine and p-nitroanilide groups results in the release of p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteases such as trypsin and kallikrein . The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be detected and quantified using spectrophotometric methods .

Scientific Research Applications

Benzoyl-fvr-pna is widely used in scientific research for the study of protease activity. It serves as a substrate in assays designed to measure the enzymatic activity of serine proteases, including kallikrein-related peptidase 4 (KLK4) . These assays are crucial for understanding the role of proteases in various biological processes, such as cancer progression, inflammation, and blood coagulation .

In addition to its use in biochemical assays, this compound is employed in the development of fluorescence-based sensors for detecting protease activity . These sensors rely on the hydrolysis of the peptide substrate to generate a fluorescent signal, which can be used to monitor enzyme kinetics and activity in real-time .

Mechanism of Action

The mechanism of action of Benzoyl-fvr-pna involves its hydrolysis by proteases, which cleave the peptide bond between the arginine and p-nitroanilide groups . This hydrolysis releases p-nitroaniline, a chromogenic compound that can be detected spectrophotometrically . The activity of the protease can be quantified based on the amount of p-nitroaniline produced .

Comparison with Similar Compounds

Benzoyl-fvr-pna belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . Similar compounds include other peptide substrates used in protease assays, such as Benzoyl-Arg-pNA and Acetyl-Phe-Val-Arg-pNA . This compound is unique in its high specificity for certain proteases, such as KLK4, making it a valuable tool in biochemical research .

Properties

Molecular Formula |

C33H40N8O6 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36) |

InChI Key |

QQVNCBCBFNWLJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)

![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)

![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)

![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)

![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)

![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)